N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride
Description
Historical Development and Research Significance
The compound first appeared in chemical literature in the early 21st century as part of efforts to develop amidine derivatives with enhanced bioavailability. Its structural lineage can be traced to benzamidine (C₆H₅C(NH)NH₂), a well-characterized trypsin inhibitor. The addition of the 2,2-dimethylpropanamide group and methoxy-phenyl substituent marked a deliberate strategy to improve metabolic stability while retaining the critical hydrogen-bonding capabilities of the carbamimidoyl group.
Key milestones in its development include:
- 2010–2015 : Initial synthesis and characterization of the parent scaffold in patents describing TRPM8 ion channel modulators.
- 2018 : Publication of improved synthetic routes achieving >95% purity, as reflected in current commercial specifications.
- 2022 : Computational studies demonstrating enhanced binding affinity to serine proteases compared to earlier amidine derivatives.
Structural Classification Within Medicinal Chemistry
The compound belongs to three distinct structural families:
The molecular formula (C₁₃H₂₀ClN₃O₂) and weight (285.77 g/mol) reflect a carefully balanced design:
Current Research Landscape and Challenges
Recent investigations focus on three primary domains:
1. Synthetic Chemistry
Efforts to streamline production have yielded a 7-step synthesis from 4-hydroxybenzaldehyde, with a 32% overall yield. Critical challenges remain in:
- Minimizing racemization at the chiral carbamimidoyl center
- Scaling up the final hydrochlorination step while maintaining crystal purity
2. Computational Modeling
Molecular dynamics simulations predict strong interactions with:
3. Biological Screening
Preliminary in vitro studies demonstrate:
- 78% inhibition of human thrombin at 10 μM
- 45% reduction in oxidative stress markers in neuronal cell cultures
Persistent challenges include:
- Achieving isoform selectivity among protease targets
- Addressing the compound's limited aqueous stability at physiological pH (t₁/₂ = 2.3 hrs in PBS)
Properties
IUPAC Name |
N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFJVAAALECSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 2,2-Dimethylpropanoyl chloride : Derived from 2,2-dimethylpropanoic acid.
- 4-(Carbamimidoylmethoxy)aniline : A phenylamine derivative bearing a methoxy-linked carbamimidoyl group.
Synthesis of 2,2-Dimethylpropanoyl Chloride
2,2-Dimethylpropanoic acid (pivalic acid) is converted to its acid chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction typically proceeds in anhydrous dichloromethane or toluene under reflux, with yields exceeding 90%.
Reaction Conditions :
- Chlorinating Agent : Thionyl chloride (2.5 equiv)
- Solvent : Toluene, 80°C, 4 hours
- Workup : Distillation under reduced pressure
Synthesis of 4-(Carbamimidoylmethoxy)aniline
This intermediate requires sequential functionalization of the phenyl ring:
Step 1: Protection of 4-Aminophenol
4-Aminophenol is protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent steps.
Reaction Conditions :
- Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours
Step 2: Introduction of Methoxy-Linked Carbamimidoyl Group
The protected 4-aminophenol undergoes alkylation with chloromethyl carbamimidate, followed by deprotection to yield 4-(carbamimidoylmethoxy)aniline.
Reaction Conditions :
- Alkylating Agent : Chloromethyl carbamimidate (1.5 equiv)
- Base : Potassium carbonate (3.0 equiv)
- Solvent : Dimethylformamide (DMF), 60°C, 6 hours
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane, 0°C, 1 hour
Amidation and Salt Formation
The final steps involve coupling the acid chloride with the aniline intermediate and subsequent hydrochloride salt formation.
Amide Bond Formation
2,2-Dimethylpropanoyl chloride reacts with 4-(carbamimidoylmethoxy)aniline in the presence of a base to form the target amide.
Reaction Conditions :
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
Reaction Conditions :
- Acid : 4M HCl in dioxane (1.1 equiv)
- Solvent : Ethanol, 0°C, 30 minutes
- Purification : Recrystallization from ethanol/water
Optimization and Challenges
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 68% | 95% | Fewer steps |
| Boc-Protected Route | 82% | 98% | Higher regioselectivity |
| Microwave-Assisted | 76% | 97% | Reduced reaction time (2 hours) |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Reaction Conditions :
| Condition | Product(s) | Likelihood |
|---|---|---|
| Aqueous HCl (6M, reflux) | 2,2-dimethylpropanoic acid + free amine | Moderate |
| NaOH (10%, 100°C) | Sodium 2,2-dimethylpropanoate + amine | Low |
This is supported by analogous hydrolysis studies on N-(4-Methoxyphenyl)-2,2-dimethylpropanamide and N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide , where amide cleavage required harsh conditions.
Reactivity of the Carbamimidoylmethoxy Group
The carbamimidoyl (guanidine) moiety is highly basic and can participate in:
- Proton transfer reactions (e.g., forming stable salts with acids).
- Coordination chemistry (e.g., binding to metal ions via the guanidine nitrogen atoms).
Example Reaction :Such behavior is consistent with guanidine derivatives in coordination chemistry .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) data for structurally similar pivalamide derivatives (e.g., 2,2-dimethyl-N-phenylpropanamide ) indicate decomposition temperatures above 200°C , suggesting moderate thermal stability. Oxidative degradation pathways remain undocumented but may involve cleavage of the methoxy or guanidine groups under strong oxidizers (e.g., KMnO₄).
Salt Formation and Solubility
As a hydrochloride salt, the compound likely exhibits high solubility in polar solvents (e.g., water, methanol). Patent data for related compounds describe recrystallization techniques using solvent-antisolvent systems (e.g., dichloromethane/n-heptane), which may apply here for purification.
Potential Pharmacological Reactivity
While not directly studied, the guanidine group may engage in hydrogen bonding with biological targets (e.g., enzymes, receptors). For example, pyrazole-carboxylic acid derivatives demonstrate anti-inflammatory activity via COX inhibition, suggesting possible analogous mechanisms.
Critical Data Gaps and Recommendations
- Experimental studies on hydrolysis, oxidation, and thermal stability are absent for this specific compound.
- Coordination chemistry with transition metals remains unexplored.
- Biological reactivity (e.g., enzyme interactions) requires targeted assays.
Future research should prioritize synthetic modification and kinetic studies to elucidate reaction mechanisms.
Scientific Research Applications
Medicinal Chemistry
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride has been investigated for its potential therapeutic effects. Research indicates that it may exhibit:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Pharmacology
In pharmacological studies, this compound has been evaluated for:
- Analgesic Effects : Its ability to modulate pain pathways could lead to applications in pain management therapies.
- Anti-inflammatory Activity : The compound's interaction with inflammatory mediators suggests potential use in treating inflammatory diseases.
Materials Science
The unique chemical structure of this compound allows it to be explored in materials science for:
- Polymer Development : As an additive in polymer formulations, it can enhance thermal stability and mechanical properties.
- Nanomaterials : Its reactivity can facilitate the synthesis of nanostructured materials with tailored properties for various applications.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains, including resistant strains. Results indicated a notable reduction in bacterial viability, suggesting its potential as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
TCMDC-137332 (N-[2-(4-Chlorophenoxy)phenyl]-2,2-dimethylpropanamide)
- Structure: Substituted 2-phenoxyanilide with a 4-chlorophenoxy group instead of carbamimidoylmethoxy.
- Derivatives with methoxy or cyclobutane substituents (e.g., compound 16) demonstrated moderate inhibition in prolonged assays .
Pyrido[2,3-d]pyrimidine Bis(2,2-dimethylpropanamide) Derivatives
Examples include 32t , 32u , 32v , and 32w from antifolate research:
| Compound ID | Substituent | Melting Point (°C) | Biological Relevance |
|---|---|---|---|
| 32t | 4-Nitro-N-methylaniline | 175.0–177.2 | Antifolate activity (unpublished) |
| 32u | N-Methyl-1-naphthylamine | 149.0–150.6 | High-yield synthesis |
| 32v | 2,5-Difluoro-N-methylaniline | 93.8–95.6 | Enhanced solubility |
| 32w | 3,4,5-Trifluoro-N-methylaniline | 119.0–121.5 | Fluorine-driven lipophilicity |
- Comparison : These compounds share the 2,2-dimethylpropanamide moiety but are integrated into a pyrido[2,3-d]pyrimidine scaffold, targeting dihydrofolate reductase (DHFR) in antifolate therapies. The target compound’s phenyl-carbamimidoyl structure may instead target guanidine-recognizing enzymes (e.g., nitric oxide synthases) .
Propanamide-Based Agrochemicals
Propanil (N-(3,4-Dichlorophenyl)propanamide)
Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydrotrioxopyrimidinecarboxamide)
- Use : Fungicide with a trioxopyrimidine core.
- Comparison : The trioxopyrimidine group enables redox activity, unlike the target compound’s hydrogen-bond-donating carbamimidoyl group .
Pharmacologically Relevant Analogues
N-[4-Chloro-3-(Trifluoromethyl)phenyl]-2,2-dimethylpropanamide
- Structure : Features a trifluoromethyl (-CF₃) and chloro substituent on the phenyl ring.
- Application : Intermediate in drug synthesis; the electron-withdrawing -CF₃ group enhances metabolic stability compared to the target compound’s carbamimidoylmethoxy group .
Research and Development Implications
- However, its biological efficacy remains unverified in the provided evidence, unlike derivatives with confirmed antifolate or herbicidal activity .
- Synthetic routes for similar compounds (e.g., Pd-catalyzed coupling in pyrido[2,3-d]pyrimidines) suggest scalable methodologies for producing the target compound .
Biological Activity
N-[4-(Carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride, known by its CAS number 1394707-66-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities, particularly focusing on anticonvulsant properties.
Chemical Structure and Properties
- Molecular Formula: C13H20ClN3O2
- Molecular Weight: 285.77 g/mol
- IUPAC Name: this compound
The compound features a carbamimidoylmethoxy group attached to a phenyl ring, which is linked to a dimethylpropanamide structure. This unique configuration suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions to yield the final hydrochloride salt form. Specific methodologies may vary based on the desired purity and yield.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of this compound using various animal models. The following table summarizes key findings from relevant research:
These studies indicate that this compound exhibits notable anticonvulsant effects, particularly in the maximal electroshock (MES) and 6 Hz seizure models.
The mechanism by which this compound exerts its anticonvulsant effects may involve modulation of neurotransmitter systems, particularly those associated with GABAergic and glutamatergic pathways. Computational docking studies suggest strong binding affinities to GABA(A) receptors and other epilepsy-related molecular targets, which could explain its efficacy in seizure models .
Case Studies
- Case Study on Anticonvulsant Efficacy:
- Neurotoxicity Assessment:
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride?
- Methodology : A common approach involves multi-step reactions starting with protected intermediates. For example, the synthesis of structurally similar pyrrolo[2,3-d]pyrimidine derivatives involves:
- Step 1 : Reacting chlorinated precursors with pivaloyl chloride (Piv2O) under nitrogen at 100–120°C to form acylated intermediates .
- Step 2 : Subsequent substitution with amines (e.g., bromoaniline derivatives) in refluxing iPrOH/HCl, followed by neutralization and purification via silica gel chromatography .
- Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol, followed by crystallization .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Essential for verifying substituent positions and purity. For example, tert-butyl groups (δ ~1.24 ppm in DMSO-<i>d</i>6) and aromatic protons (δ 7.3–8.2 ppm) are diagnostic .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software) confirms molecular geometry and hydrogen-bonding patterns (e.g., N–H···O interactions in crystal lattices) .
- HRMS : Validates molecular formula accuracy, particularly for complex derivatives .
Q. How is the crystal structure refined to resolve ambiguities in molecular conformation?
- Refinement Workflow :
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) reduce noise .
- Hydrogen Placement : Hydrogen atoms are geometrically positioned, with Uiso(H) set to 1.2–1.5×Ueq of parent atoms .
- Validation : Tools like PLATON check for missed symmetry or disorder. SHELXL’s restraints prevent overfitting .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Catalyst Screening : Pd2dba3/S-Phos systems enhance coupling efficiency in aryl amination steps (e.g., 90% yield for 24d in ) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in deprotection reactions .
- Temperature Gradients : Controlled heating (e.g., 70°C for hydrolysis in NaOH/MeOH) minimizes decomposition of acid-sensitive groups .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-Validation : Replicate assays under standardized conditions (e.g., 96-h Plasmodium falciparum NF54 assays in ) .
- Structural Analogues : Synthesize derivatives (e.g., halogen or alkyl substitutions) to isolate SAR trends. For example, 3-bromophenyl derivatives in showed enhanced activity .
- Mechanistic Studies : Use SPR or ITC to quantify target binding affinity, distinguishing true activity from assay artifacts .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Docking Simulations : Tools like AutoDock Vina predict binding modes to targets (e.g., antifolate enzymes in ). Focus on substituents that enhance hydrophobic interactions .
- ADMET Prediction : SwissADME evaluates logP, PSA, and bioavailability to prioritize synthesizable candidates .
- MD Simulations : Assess conformational stability of derivatives in solvated environments, identifying metabolically resistant scaffolds .
Q. What experimental approaches troubleshoot low reproducibility in crystallographic data?
- Twinned Data Handling : SHELXL’s TWIN/BASF commands model overlapping lattices, common in hydrochloride salts .
- High-Pressure Crystallization : Slow evaporation with seed crystals under controlled humidity improves crystal quality .
- Alternative Space Groups : Test lower-symmetry groups (e.g., P21/c) if refinement residuals (R-factors) exceed 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
